molecular formula C8H11NO2 B2567694 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one CAS No. 2020223-61-2

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Cat. No. B2567694
CAS RN: 2020223-61-2
M. Wt: 153.181
InChI Key: ZQTISPQOYDLWKQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a chemical compound with the CAS Number: 2020223-61-2 . It has a molecular weight of 153.18 . This compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one . The InChI code for this compound is 1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3 .


Physical And Chemical Properties Analysis

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a liquid . The storage temperature and other physical properties are not specified .

Scientific Research Applications

Sonogashira Cross-Coupling Reactions

The title compound, also known as methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate , serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .

Second Harmonic Generation (SHG) Materials

Chalcone derivatives containing a pyridine base and electron donor groups substituted at specific positions have shown enhanced SHG efficiency. The presence of the prop-2-yn-1-one moiety contributes to the nonlinear optical properties of these materials .

Materials Simulation and Computational Studies

Researchers have employed computational methods to study materials, including prop-2-en-1-one-based single crystals. These simulations provide insights into electronic, optical, and lattice energy properties .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTISPQOYDLWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

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